2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine
Description
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine is a heterocyclic compound characterized by a partially saturated [2,6]naphthyridine core. The scaffold consists of two fused pyridine rings, with a benzyl group at position 2 and a chlorine atom at position 5. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmacological exploration. The tetrahydro modification enhances solubility and bioavailability compared to fully aromatic analogs, while the chloro and benzyl substituents may influence target binding and metabolic stability .
Properties
IUPAC Name |
2-benzyl-7-chloro-3,4-dihydro-1H-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-8-14-11-18(7-6-13(14)9-17-15)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQXPHLGVMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=NC=C21)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formyl-quinolines with substituted aryl-amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of 2-benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine exhibit antimicrobial properties. Specifically, compounds in this class have demonstrated effectiveness against various bacterial strains and protozoan parasites. For example, the compound has shown notable activity against Entamoeba histolytica, indicating potential use as an anti-amebic agent .
Antitubercular Agents
The compound has also been investigated for its antitubercular properties. Similar naphthyridine derivatives have been synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The pharmacological activity of these compounds suggests that they could serve as lead compounds in the development of new antitubercular therapies .
Synthetic Chemistry
Synthesis Techniques
The synthesis of 2-benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine typically involves multi-step organic reactions that include hydrogenation processes and the use of various catalysts. For instance, a common method involves the hydrogenation of corresponding tetrahydrobenzo derivatives to yield the desired naphthyridine structure .
Reactivity Studies
Recent studies have focused on the reactivity of this compound in various chemical environments. For example, its interactions with activated alkynes have been explored to develop new derivatives with enhanced biological activities. The presence of substituents at specific positions on the naphthyridine ring can significantly influence its reactivity and biological profile .
Case Study: Antitubercular Efficacy
In a study evaluating the antitubercular efficacy of naphthyridine derivatives including 2-benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine:
- Methodology : Compounds were tested against Mycobacterium tuberculosis using standard in vitro assays.
- Findings : Certain derivatives exhibited significant inhibitory effects on bacterial growth at low concentrations (IC50 values), highlighting their potential as novel therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of 2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 2,6-naphthyridine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of the target compound with structurally or functionally related analogs:
Structural Analogs
Functional Analogs (Anti-inflammatory Agents)
- β-carboline alkaloids (e.g., benzalharman): Inhibit NO overproduction via iNOS downregulation but lack COX-2/PGE2 modulation .
- Canthinone alkaloids (e.g., cathin-6-one): Dual inhibition of iNOS and COX-2, suppressing both NO and PGE2 .
- Target compound: No direct anti-inflammatory data, but the chloro substituent’s electronegativity may favor interactions with inflammatory enzymes like iNOS or COX-2, akin to canthinones.
Key Differences
Substituent Effects: Chloro (Cl) vs. Methoxy (OCH₃): The electron-withdrawing Cl group in the target compound may enhance binding to electrophile-sensitive targets (e.g., kinases or DNA), whereas the electron-donating OCH₃ group in its methoxy analog could improve metabolic stability but reduce reactivity .
Unlike β-carbolines, the target compound’s tetrahydro core may reduce planar rigidity, limiting intercalation but improving solubility for systemic delivery .
Synthetic Accessibility :
- The target compound’s synthesis likely involves cyclization of pyridine precursors under controlled conditions (similar to methods in ), whereas fused analogs require multi-step annulation, increasing complexity and cost .
Data Table: Comparative Physicochemical Properties
Biological Activity
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in drug development, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by its unique naphthyridine structure, which contributes to its biological activity. The presence of a benzyl group and a chlorine atom enhances its interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance:
- Mechanism : Naphthyridines can inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : A study demonstrated that 1,6-naphthyridin-2(1H)-ones showed promising results as antitumor agents against melanoma and other neoplasms, with a focus on their ability to target cancer cell metabolism .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- In vitro Studies : Various derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, 1,5-naphthyridine derivatives were tested for their activity against Plasmodium protein kinases and displayed significant inhibition rates .
Enzyme Inhibition
2-Benzyl-7-chloro-1,2,3,4-tetrahydro-[2,6]naphthyridine has been investigated for its role as an enzyme inhibitor:
- Target Enzymes : Studies have identified it as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism. Compounds with similar structures have shown IC50 values in the nanomolar range .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antimicrobial | Effective against bacteria and fungi | |
| Enzyme Inhibition | Inhibits 17β-HSD with low IC50 values |
Case Studies
- Antitumor Efficacy : A study involving various naphthyridine derivatives found that certain modifications significantly increased their cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) indicated that the introduction of halogens at specific positions enhanced potency.
- Antimicrobial Testing : A series of synthesized naphthyridine derivatives were tested against common pathogens. The results indicated that compounds with electron-withdrawing groups exhibited higher antimicrobial activity compared to their non-substituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
